molecular formula C9H5Br2N B1270526 3,6-Dibromoquinoline CAS No. 69268-39-9

3,6-Dibromoquinoline

Cat. No.: B1270526
CAS No.: 69268-39-9
M. Wt: 286.95 g/mol
InChI Key: CYLMMNPZLQGNEW-UHFFFAOYSA-N
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Description

3,6-Dibromoquinoline is a useful research compound. Its molecular formula is C9H5Br2N and its molecular weight is 286.95 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Malaria Treatment

3,6-Dibromoquinoline derivatives, similar to 8-aminoquinolines, have shown promise in the treatment of malaria. These compounds, such as primaquine and tafenoquine, have been used for latent malaria therapy, offering significant public health benefits (Baird, 2019).

2. Lattice Inclusion Hosts

Research on the tetrabromo diquinoline derivative, a relative of this compound, has led to the synthesis of a new family of lattice inclusion hosts. These hosts exhibit unique properties, such as forming achiral molecular staircases that include guests in parallel channels (Marjo et al., 2001).

3. Study of Tautomeric Structures

The structure of potentially tautomeric 3-aryl-6,8-dibromoquinolin-4(1H)-ones, related to this compound, has been investigated. These studies have utilized spectroscopic and single-crystal X-ray diffraction techniques to understand their structural dynamics (Mphahlele & Maluleka, 2020).

4. Synthesis of Chelating Ligands

This compound has been employed in the synthesis of novel chelating ligands. These ligands are potentially useful in the creation of bidentate and tridentate derivatives, which could have various applications in chemistry (Hu et al., 2003).

5. Synthesis of Cyano Quinoline Derivatives

6,8-Dibromo-1,2,3,4-tetrahydroquinoline and 3,6,8-tribromoquinoline, closely related to this compound, have been converted into cyano derivatives. These derivatives could have potential applications in various fields of chemistry and pharmaceuticals (Ökten & Çakmak, 2015).

6. Anticancer Agent Development

Studies on 2-phenylquinolin-4-ones, structurally similar to this compound, have led to the development of novel anticancer drug candidates. These compounds have shown significant inhibitory activity against various tumor cell lines (Chou et al., 2010).

7. Regioselective Bromination

Research into the regioselective bromination of methoxyquinolines, related to this compound, has enabled the synthesis of polyfunctional brominated methoxyquinolines. This has implications for the functionalization of quinoline rings in pharmaceuticals (Çakmak & Ökten, 2017).

8. Antimicrobial Activity

Novel Schiff bases synthesized from 3-amino-6,8-dibromo-2-phenylquinazolin-4(3H)-ones have been screened for antimicrobial activity. These compounds, related to this compound, showed significant anti-fungal and anti-bacterial properties (Panneerselvam et al., 2009).

9. Synthesis of Quinoline Derivatives

Efficient synthetic methods have been developed for novel quinoline derivatives, including those related to this compound. These methods are crucial for the creation of compounds with potential applications in medicinal chemistry and materials science (Şahin et al., 2008).

10. PARP-1 Inhibition

Quinoline-8-carboxamides, structurally akin to this compound, have been designed as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1). This enzyme is a crucial target in drug design, with implications for cancer therapy (Lord et al., 2009).

Safety and Hazards

3,6-Dibromoquinoline is associated with certain hazards. It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

3,6-Dibromoquinoline is a potent antifungal and antivirulence agent that primarily targets metal ion homeostasis . This compound interacts with various proteins involved in the regulation of metal ions within the cell .

Mode of Action

It is known to interfere with the homeostasis of metal ions within the cell . This disruption can lead to a variety of changes within the cell, including alterations in enzymatic activity and protein function .

Biochemical Pathways

Given its impact on metal ion homeostasis, it is likely that it affects pathways involving metal-dependent enzymes and proteins .

Pharmacokinetics

The pharmacokinetic properties of this compound include high gastrointestinal absorption and permeability across the blood-brain barrier . It is an inhibitor of CYP1A2 and CYP2C19, enzymes involved in drug metabolism . The compound has a logP value of 2.51, indicating moderate lipophilicity, which can influence its distribution within the body .

Result of Action

The disruption of metal ion homeostasis by this compound can lead to a variety of cellular effects. These may include alterations in enzymatic activity, protein function, and other cellular processes . The exact molecular and cellular effects of this compound’s action are subject to ongoing research.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dark place, sealed, and at room temperature

Properties

IUPAC Name

3,6-dibromoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2N/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLMMNPZLQGNEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357019
Record name 3,6-dibromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69268-39-9
Record name 3,6-dibromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Dibromoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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